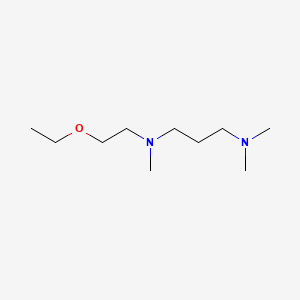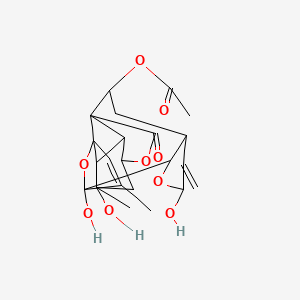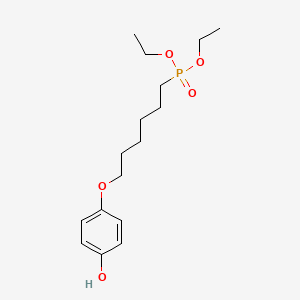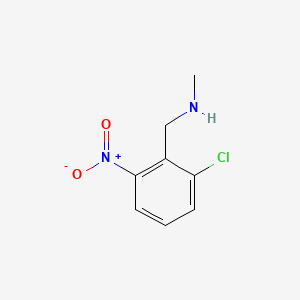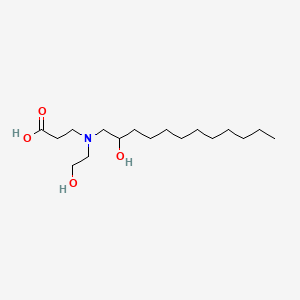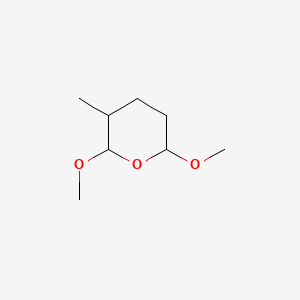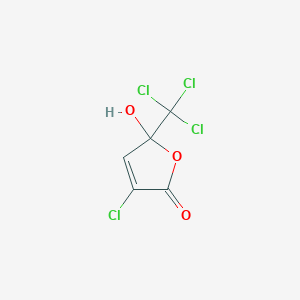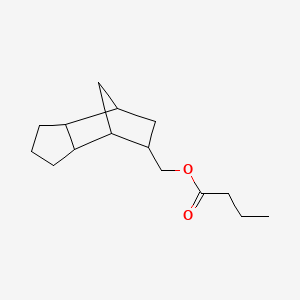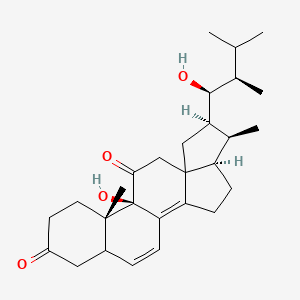
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato es un compuesto químico con la fórmula molecular C14H24O7. Es conocido por su estructura única, que incluye un grupo 2-etilhexil unido a una cadena principal de dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato. Este compuesto se utiliza en diversas aplicaciones industriales y científicas debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato normalmente implica la esterificación del ácido cítrico con 2-etilhexanol. La reacción se lleva a cabo en condiciones ácidas, a menudo utilizando ácido sulfúrico como catalizador. El proceso implica calentar los reactivos para facilitar la reacción de esterificación, seguido de pasos de purificación para aislar el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de (2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato se escala utilizando grandes reactores donde la reacción de esterificación se lleva a cabo bajo condiciones controladas de temperatura y presión. El producto luego se purifica mediante destilación o cristalización para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato experimenta varias reacciones químicas, que incluyen:
Esterificación: Formación de ésteres al reaccionar con alcoholes.
Hidrólisis: Descomposición en ácido cítrico y 2-etilhexanol en presencia de agua.
Oxidación: Reacción con agentes oxidantes para formar productos oxidados correspondientes.
Reactivos y Condiciones Comunes
Esterificación: Ácido sulfúrico como catalizador, calentar a 100-150°C.
Hidrólisis: Condiciones ácidas o básicas, temperatura ambiente a 100°C.
Oxidación: Permanganato de potasio o peróxido de hidrógeno, temperatura ambiente a 50°C.
Productos Principales Formados
Esterificación: (2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato.
Hidrólisis: Ácido cítrico y 2-etilhexanol.
Oxidación: Derivados oxidados del compuesto original.
Aplicaciones Científicas De Investigación
(2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato se utiliza en varios campos de investigación científica:
Química: Se utiliza como plastificante en la química de polímeros para mejorar la flexibilidad y la durabilidad de los plásticos.
Biología: Investigado por su posible papel en las vías bioquímicas y las interacciones con las moléculas biológicas.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con ingredientes farmacéuticos activos.
Industria: Se utiliza en la producción de revestimientos, adhesivos y selladores debido a sus excelentes propiedades de unión.
Mecanismo De Acción
El mecanismo de acción de (2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede interactuar con enzimas y receptores, influenciando las vías bioquímicas. Sus enlaces éster pueden hidrolizarse, liberando ácido cítrico y 2-etilhexanol, que pueden participar aún más en los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ftalato de dietilhexilo: Otro plastificante utilizado en la química de polímeros.
Citrato de trietilo: Se utiliza como plastificante y en aplicaciones farmacéuticas.
Acetato de tributilo: Se utiliza en aplicaciones similares como plastificante y estabilizador.
Singularidad
(2-Etilhexil) dihidrógeno 2-hidroxipropano-1,2,3-tricarboxilato es único debido a su estructura específica de éster, que imparte propiedades químicas y físicas distintas. Su capacidad para formar complejos estables y su versatilidad en diversas aplicaciones lo convierten en un compuesto valioso tanto en la investigación científica como en los procesos industriales.
Propiedades
Número CAS |
51152-27-3 |
|---|---|
Fórmula molecular |
C14H24O7 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
2-[2-(2-ethylhexoxy)-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C14H24O7/c1-3-5-6-10(4-2)9-21-12(17)8-14(20,13(18)19)7-11(15)16/h10,20H,3-9H2,1-2H3,(H,15,16)(H,18,19) |
Clave InChI |
NWMWIZWLHXMUGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


